5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine
Description
5-(4-Ethoxyphenyl)-1H-1,2,4-triazol-3-amine (referred to here as YAN) is a substituted 1,2,4-triazole derivative with a 4-ethoxyphenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 1 (structure: 5-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine). It functions as a microtubule inhibitor and demonstrates potent anticancer activity, particularly against multidrug-resistant (MDR) cancers. YAN overcomes P-glycoprotein (P-gp)-mediated MDR by downregulating P-gp expression and efflux activity, thereby enhancing the cytotoxicity of chemotherapeutics like paclitaxel in non-small cell lung cancer (NSCLC) cells . Additionally, YAN suppresses glycolysis in cancer cells by inhibiting key enzymes (HK2, LDHA, GLUT1) and promoting reactive oxygen species (ROS) production, making it a candidate for treating glycolytic phenotype-driven resistant cancers .
Properties
CAS No. |
502685-46-3 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-2-15-8-5-3-7(4-6-8)9-12-10(11)14-13-9/h3-6H,2H2,1H3,(H3,11,12,13,14) |
InChI Key |
MRZCPIGVLSFVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Pathways for 5-Aryl-1H-1,2,4-triazol-3-amines
The core structure of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine is typically synthesized via:
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Cyclocondensation reactions between aryl-substituted hydrazides and cyanamide derivatives under microwave irradiation (170°C, acetonitrile) .
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Multi-component reactions involving aldehydes, amines, and thioureas in aqueous media with microwave assistance (e.g., 94–97% yields for analogous compounds) .
For example:
Nucleophilic Substitution at the 3-Amino Group
The 3-amino group participates in:
-
Acylation : Reacts with chloroacetyl chloride or activated esters to form acetamide derivatives (e.g., ethyl 2-[[triazol-3-yl]thio]acetate, 80–94% yields) .
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Thiourea formation : Condensation with carbon disulfide (CS₂) in alcoholic KOH to yield thiolated analogs (e.g., 4-amino-5-substituted-1,2,4-triazole-3-thiones) .
Electrophilic Aromatic Substitution
The 4-ethoxyphenyl group undergoes:
-
Nitration : Directed by the electron-donating ethoxy group to produce nitro derivatives at the para position relative to the ether.
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Halogenation : Bromine or chlorine substitution under mild Lewis acid catalysis .
Condensation Reactions
-
Schiff base formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to generate hydrazone-linked derivatives (89–91% yields) .
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Multi-component couplings : With diethyl acetylenedicarboxylate and malononitrile to form 1,4-dihydropyridine hybrids (94–97% yields) .
Tautomerism and Stability
1,2,4-Triazole-3-amines exhibit annular prototropic tautomerism , as confirmed by NMR and X-ray crystallography :
-
Dominant tautomer depends on substituent electronic effects. Electron-withdrawing groups stabilize the 5-amino-1H form (e.g., Gibbs free energy ΔG ≈ 0.5–1.2 kcal/mol) .
Biological Activity-Directed Modifications
While not explicitly studied for 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine, analogous compounds show:
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Anticancer activity via 3-bromophenylamino substitution (IC₅₀ = 2–10 μM against HeLa and MCF-7 cells) .
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Antibacterial enhancement through benzyl or 4-trichloromethylphenyl grafting (MIC = 5 μg/mL against E. coli) .
Reaction Optimization Data
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, DMF, RT | 80–94 | |
| Multi-component coupling | MW, H₂O, 150 W, 12 min | 94–97 | |
| Thiourea formation | CS₂, KOH, reflux | 85–91 |
Scientific Research Applications
Anticancer Properties
The 1,2,4-triazole scaffold has shown significant anticancer activity across various studies. For instance, compounds derived from the triazole structure have been evaluated against multiple cancer cell lines. Research indicates that derivatives of 1,2,4-triazole can inhibit the growth of cancer cells by inducing apoptosis and targeting specific signaling pathways. Notably, compounds similar to 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine have demonstrated effectiveness against CNS cancer cell lines and other tumor types through mechanisms involving inhibition of kinases and modulation of tumor microenvironments .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Studies have shown that triazole derivatives can act against a range of pathogens, including bacteria and fungi. The incorporation of specific substituents on the triazole ring enhances their efficacy. For example, certain derivatives have shown activity comparable to or exceeding that of clinically used antibiotics against resistant strains .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of 1,2,4-triazoles. These compounds can modulate inflammatory pathways and exhibit analgesic properties. This makes them candidates for treating conditions characterized by chronic inflammation .
Applications in Agriculture
In addition to its medicinal uses, 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine has potential applications in agrochemicals. Its antifungal properties make it suitable for developing fungicides that can protect crops from fungal infections without harming beneficial organisms in the soil ecosystem .
Case Study 1: Anticancer Activity
A study evaluating several triazole derivatives found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, a derivative similar to 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine exhibited IC50 values significantly lower than standard chemotherapeutics in vitro .
Case Study 2: Antimicrobial Efficacy
In research focused on antimicrobial activity, derivatives were tested against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions on the triazole ring improved efficacy dramatically compared to existing treatments .
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazol-3-amine Derivatives
Anticancer Agents
YAN vs. Other Triazol-3-amine Derivatives
- Mechanism : Unlike simpler triazol-3-amine derivatives, YAN uniquely inhibits both microtubule dynamics and glycolysis, addressing dual pathways in MDR cancers .
- Comparison with N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (4.8) :
Table 1: Anticancer Triazol-3-amine Derivatives
Energetic Materials
Triazol-3-amine derivatives with azido or tetrazolyl groups are engineered for high-energy applications:
- 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine (561) :
- 3-azido-1H-1,2,4-triazol-5-amine (12) :
Enzyme Inhibitors
- 5-(4-(2-(4-bromophenoxy)ethyl)piperazine-1-yl)-1H-1,2,4-triazol-3-amine (Compound 1): Substituents: Bromophenoxyethyl-piperazine. Target: Acidic mammalian chitinase (AMCase) in asthma. Efficacy: 200 nM inhibitor; reduces AMCase activity in vivo . Comparison: YAN’s ethoxy/trimethoxy groups target microtubules, while Compound 1’s piperazine-bromophenoxy moiety enables AMCase binding.
Structural-Activity Relationships (SAR)
- Phenyl vs. Heteroaryl Substituents :
- Piperazine/Bromophenoxy Groups: Enable binding to non-cancer targets (e.g., AMCase) .
Biological Activity
5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antifungal, anti-inflammatory, and antimicrobial properties.
Synthesis and Structure
The synthesis of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine typically involves multi-step reactions starting from substituted anilines. The triazole core is crucial for its biological activity and can be modified to enhance efficacy against various targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives, including 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine. The compound has been tested against several cancer cell lines with promising results.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| SNB-75 (CNS cancer) | 41.25 | Significant growth inhibition |
| MCF-7 (breast cancer) | Not specified | Moderate activity observed |
| A549 (lung cancer) | Not specified | Potential activity noted |
The compound exhibited a notable growth inhibition percentage in the SNB-75 cell line, indicating its potential as an anticancer agent . Further studies are warranted to explore its mechanism of action and efficacy in vivo.
Antifungal Activity
In antifungal evaluations, derivatives of 1,2,4-triazoles have shown substantial activity against various fungal strains. For example:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | ≤ 25 |
| Rhodotorula mucilaginosa | ≤ 25 |
These results suggest that 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine may outperform traditional antifungals like fluconazole against certain strains .
Anti-inflammatory Activity
Compounds containing the triazole moiety have also been investigated for their anti-inflammatory properties. They exhibit the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine | Not specified | Not specified |
While specific data on COX inhibition for this compound is lacking, related triazole derivatives have demonstrated significant anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial efficacy of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine has been assessed against various bacterial strains. Molecular docking studies suggest that its mechanism may involve the inhibition of key enzymes in bacterial metabolism.
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Inhibition of MurB enzyme |
| Staphylococcus aureus | Moderate activity observed |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates with aromatic aldehydes under acidic conditions. For example, heating ethanoic acid with substituted benzaldehydes (e.g., 4-ethoxybenzaldehyde) can yield the triazole core. Optimization includes adjusting molar ratios, reaction temperature (e.g., reflux at 100–120°C), and catalyst use (e.g., acetic acid). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. How can solubility and stability of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine be experimentally determined for biological assays?
- Methodological Answer : Solubility is quantified using HPLC or UV-Vis spectroscopy in buffer solutions (e.g., pH 7.4). Stability studies involve monitoring degradation under varying temperatures and pH via LC-MS. For instance, solubility values of structurally similar triazole derivatives (e.g., 18.1 µg/mL at pH 7.4) provide benchmarks .
Q. What spectroscopic techniques are suitable for characterizing the triazole core and substituents?
- Methodological Answer : Nuclear magnetic resonance (NMR) confirms the ethoxyphenyl group (e.g., δ 1.4 ppm for CH₃ in ethyl, δ 4.0 ppm for OCH₂). Infrared (IR) spectroscopy identifies NH₂ stretches (~3400 cm⁻¹) and triazole ring vibrations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves tautomeric forms .
Advanced Research Questions
Q. How can computational methods guide the design of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine derivatives with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking screens substituent effects on target binding (e.g., enzyme active sites). Platforms like ICReDD integrate quantum chemical calculations and machine learning to prioritize synthetic routes, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in tautomeric forms observed in crystallographic studies of triazole derivatives?
- Methodological Answer : X-ray crystallography is definitive for tautomer identification (e.g., 3-amino vs. 5-amino forms). For ambiguous cases, variable-temperature NMR and solid-state IR spectroscopy differentiate dynamic equilibria. For example, crystallographic data for similar compounds (e.g., dihedral angles <3° between phenyl and triazole planes) confirm planar tautomers .
Q. How can researchers address discrepancies in biological activity data across studies involving triazole derivatives?
- Methodological Answer : Standardize assay protocols (e.g., MIC for antimicrobial tests) and control variables (e.g., solvent/DMSO concentration). Cross-validate results using orthogonal methods: e.g., compare enzyme inhibition (IC₅₀) with cellular viability assays. Meta-analyses of structural analogs (e.g., fluorobenzyl vs. ethoxyphenyl substituents) clarify structure-activity relationships .
Q. What experimental designs are effective for studying substituent effects on the triazole core’s electronic and steric properties?
- Methodological Answer : Use factorial design to test substituent position (para vs. meta), size (e.g., ethyl vs. cycloheptyl), and electron-withdrawing/donating groups. Response surface methodology (RSM) optimizes reaction yields, while Hammett plots correlate substituent σ values with reaction rates or pKa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
